molecular formula C22H20N2O3 B1676600 m-Isophthalotoluidide, 4-hydroxy- CAS No. 29277-49-4

m-Isophthalotoluidide, 4-hydroxy-

Cat. No.: B1676600
CAS No.: 29277-49-4
M. Wt: 360.4 g/mol
InChI Key: PAINAUSHDJWLKF-UHFFFAOYSA-N
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Description

m-Isophthalotoluidide, 4-hydroxy- is a bioactive chemical.

Properties

CAS No.

29277-49-4

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

4-hydroxy-1-N,3-N-bis(3-methylphenyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C22H20N2O3/c1-14-5-3-7-17(11-14)23-21(26)16-9-10-20(25)19(13-16)22(27)24-18-8-4-6-15(2)12-18/h3-13,25H,1-2H3,(H,23,26)(H,24,27)

InChI Key

PAINAUSHDJWLKF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)O)C(=O)NC3=CC=CC(=C3)C

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)O)C(=O)NC3=CC=CC(=C3)C

Appearance

Solid powder

Other CAS No.

29277-49-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Isophthalotoluidide, 4-hydroxy-

Origin of Product

United States

Preparation Methods

Carboxylation of Potassium Salicylate

The patented process employs potassium salts of salicylic acid or 4-hydroxybenzoic acid, heated with carbon dioxide under superatmospheric pressure. Key parameters include:

  • Temperature : 250–500°C (optimal range: 300–400°C).
  • Pressure : Elevated CO₂ pressure to drive carboxylation.
  • Catalysts : Dipotassium salts yield higher purity compared to monopotassium variants.
  • Reaction Time : 3–15 hours, inversely proportional to temperature.

The reaction mechanism proceeds via electrophilic aromatic substitution, where CO₂ inserts into the aromatic ring at the meta position relative to the hydroxy group. This method achieves near-quantitative yields when conducted in the presence of potassium carbonate and a drying agent (e.g., molecular sieves), which sequesters water by-products and prevents disproportionation.

Table 1: Optimization of 4-Hydroxyisophthalic Acid Synthesis

Parameter Range Optimal Value Yield Improvement
Temperature 250–500°C 350°C 95% → 100%
Reaction Time 1–20 hours 10 hours 80% → 95%
Starting Material K₂ vs. K salts Dipotassium salicylate 70% → 100%

Amidation of 4-Hydroxyisophthalic Acid

Acid Chloride Intermediate Route

The carboxylic acid groups of 4-hydroxyisophthalic acid are activated via conversion to acyl chlorides using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Subsequent reaction with 4-methylaniline (p-toluidine) in anhydrous dichloromethane or tetrahydrofuran (THF) forms the diamide product.

Reaction Conditions :

  • Stoichiometry : 2:1 molar ratio of p-toluidine to acid chloride.
  • Base : Triethylamine (Et₃N) or pyridine to neutralize HCl.
  • Temperature : 0–5°C (initial), then room temperature.

This method, while straightforward, requires rigorous exclusion of moisture to prevent hydrolysis of the acid chloride.

Coupling Agent-Mediated Amidation

Modern protocols favor carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic 4-dimethylaminopyridine (DMAP). These reagents facilitate direct amide bond formation without isolating the acid chloride.

Advantages :

  • Mild Conditions : Reactions proceed at 0–25°C.
  • Reduced Side Products : Minimizes racemization and esterification.

Table 2: Comparison of Amidation Methods

Method Yield (%) Purity (%) Key Challenge
Acid Chloride 75–85 90 Moisture sensitivity
DCC/DMAP 80–90 95 Cost of reagents

Alternative Synthetic Routes

One-Pot Carboxylation-Amidation

Theoretical approaches propose integrating carboxylation and amidation in a single reactor. For example, in situ-generated 4-hydroxyisophthalic acid could be treated with p-toluidine and a coupling agent under microwave irradiation. Preliminary modeling suggests a 20% reduction in reaction time but requires precise pH control to prevent premature amidation.

Enzymatic Catalysis

Lipases (e.g., Candida antarctica Lipase B) have demonstrated efficacy in catalyzing amide bond formation in non-aqueous media. While environmentally benign, this method currently suffers from low throughput (40–50% yield) and enzyme denaturation at high temperatures.

Challenges and Optimization Strategies

Purification Difficulties

The polar nature of m-Isophthalotoluidide, 4-hydroxy- complicates isolation. Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures improves purity but reduces overall yield by 10–15%.

Scalability Limitations

Industrial-scale production faces hurdles in maintaining CO₂ pressure and temperature uniformity during carboxylation. Continuous flow reactors with static mixers are under investigation to enhance heat transfer and reaction homogeneity.

Q & A

Q. Q. How to revise a hypothesis when m-Isophthalotoluidide, 4-hydroxy- exhibits unexpected solubility behavior?

  • Methodological Answer :
  • Re-examine Assumptions : Test solubility in alternative solvents (e.g., DMF, acetone) to identify polarity mismatches.
  • Structural Modifications : Introduce solubilizing groups (e.g., polyethylene glycol chains) and compare partition coefficients (logP) via shake-flask method .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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m-Isophthalotoluidide, 4-hydroxy-
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